2-Methoxy-5-methylaniline

Catalog No.
S568703
CAS No.
120-71-8
M.F
C8H11NO
CH3OC6H3(CH3)NH2
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxy-5-methylaniline

CAS Number

120-71-8

Product Name

2-Methoxy-5-methylaniline

IUPAC Name

2-methoxy-5-methylaniline

Molecular Formula

C8H11NO
CH3OC6H3(CH3)NH2
C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-6-3-4-8(10-2)7(9)5-6/h3-5H,9H2,1-2H3

InChI Key

WXWCDTXEKCVRRO-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)N

solubility

less than 1 mg/mL at 72° F (NTP, 1992)
Slightly soluble in water, chloroform. Soluble in ether, benzene, petroleum ether, and ethanol.
Solubility in water: poo

Synonyms

2-Methoxy-5-methyl-benzenamine; 5-Methyl-o-Anisidine; 1-Amino-2-methoxy-5-methylbenzene; 2-Methoxy-5-methylaniline; 2-Methoxy-5-methylbenzenamine; 3-Amino-4-methoxytoluene; 3-Methyl-6-methoxyaniline; 4-Methyl-2-aminoanisole; 5-Methyl-2-methoxyaniline

Canonical SMILES

CC1=CC(=C(C=C1)OC)N

The exact mass of the compound 2-Methoxy-5-methylaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)slightly soluble in water, chloroform. soluble in ether, benzene, petroleum ether, and ethanol.solubility in water: poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406904. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of methoxybenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methoxy-5-methylaniline (CAS 120-71-8), commonly known as p-cresidine, is a highly functionalized aromatic amine featuring both a methoxy group and a methyl group on the aniline core. Operating as a solid at room temperature (melting point 51–52 °C), it is a critical industrial precursor. In the procurement landscape, its primary value lies in its specific substitution pattern, which is strictly required for the synthesis of high-volume azo dyes, most notably Allura Red AC (FD&C Red 40). Additionally, its unique steric and electronic profile makes it a highly sought-after building block in palladium-catalyzed cross-coupling reactions for advanced pharmaceutical intermediates, where precise conformational control is required [1].

Procurement attempts to substitute 2-methoxy-5-methylaniline with simpler analogs, such as o-anisidine or m-toluidine, fail due to both physical and chemical incompatibilities. Physically, o-anisidine is a liquid at room temperature, requiring different handling, pumping, and safety infrastructure compared to the solid 2-methoxy-5-methylaniline. Chemically, the absence of either the methoxy or the methyl group fundamentally alters the chromophore of downstream azo dyes, shifting the absorption maximum away from the strict ~504 nm specification required for Allura Red AC. In pharmaceutical synthesis, missing either substituent eliminates the specific steric bulk and electronic coordination necessary to lock the conformation of target active pharmaceutical ingredients (APIs), rendering the resulting molecules inactive [1].

Thermal Behavior and Handling: Solid vs. Liquid Processability

2-Methoxy-5-methylaniline is a crystalline solid at standard temperature and pressure, with a melting point of 51–52 °C. In contrast, its unmethylated analog, o-anisidine, is a liquid with a melting point of approximately 5–6 °C. This ~45 °C difference in thermal transition means that 2-methoxy-5-methylaniline can be handled, weighed, and dispensed using standard powder-handling equipment, avoiding the specialized liquid-containment and vapor-control systems required for volatile liquid aromatic amines[1].

Evidence DimensionMelting Point / Physical State at STP
Target Compound Data51–52 °C (Solid)
Comparator Or Baselineo-Anisidine: 5–6 °C (Liquid)
Quantified Difference~45 °C difference in melting point
ConditionsStandard industrial and laboratory handling environments (20–25 °C)

Procuring the solid p-cresidine allows for standard powder dispensing and avoids the specialized liquid-containment and inhalation-hazard controls required for volatile liquid amines.

Chromophore Tuning in Azo Dye Synthesis

The synthesis of Allura Red AC (FD&C Red 40) relies entirely on the precise electronic contributions of the 2-methoxy and 5-methyl groups. When diazotized and coupled with Schaeffer's salt, 2-methoxy-5-methylaniline yields a dye with a specific absorption maximum (λmax) of ~504 nm. Substituting this precursor with o-anisidine or p-toluidine alters the electron density of the diazonium intermediate, resulting in a distinct spectral shift that fails to meet the strict colorimetric specifications required for certified FD&C Red 40 [1].

Evidence DimensionAzo Dye Absorption Maximum (λmax)
Target Compound DataYields Allura Red AC with λmax ≈ 504 nm
Comparator Or BaselineMono-substituted anilines (e.g., o-anisidine) yield off-target chromophores
Quantified DifferenceStrict adherence to the 504 nm absorbance maximum vs. regulatory failure
ConditionsSpectrophotometric analysis of the isolated sodium salt of the azo dye in aqueous solution

The exact 2-methoxy-5-methyl substitution pattern is non-negotiable for manufacturing certified Allura Red AC; generic substitution results in a product that cannot be legally sold as FD&C Red 40.

Steric Profile in Cross-Coupling for API Synthesis

In the synthesis of advanced kinase inhibitors (e.g., Tyk-2, IL-12, or IL-23 modulators), 2-methoxy-5-methylaniline is utilized in Buchwald-Hartwig aminations to create conformationally locked diarylamines. The dual presence of the methoxy and methyl groups provides a specific steric hindrance that restricts bond rotation in the final API. Comparators like o-anisidine (lacking the 5-methyl bulk) fail to induce this conformational lock, which is critical for achieving the required target binding affinity (e.g., IC50 < 1000 nM in specific Tyk-2 assays) [1].

Evidence DimensionRegioselective Steric Hindrance in Buchwald-Hartwig Amination
Target Compound DataProvides dual steric/electronic profile for conformational locking
Comparator Or Baselineo-Anisidine (lacks 5-methyl bulk) or m-toluidine (lacks 2-methoxy coordination)
Quantified DifferenceEnables specific 3D spatial orientation critical for target binding (IC50 < 1000 nM)
ConditionsPalladium-catalyzed Buchwald-Hartwig cross-coupling (e.g., Pd2(dba)3, Xantphos)

For medicinal chemistry and API procurement, the exact disubstitution is required to achieve the necessary conformational lock for kinase inhibition, making simpler mono-substituted analogs unviable.

Regioselectivity in Electrophilic Aromatic Substitution

The combined directing effects of the amino, methoxy, and methyl groups on 2-methoxy-5-methylaniline result in highly predictable regioselectivity during electrophilic aromatic substitutions. For example, iron(III)-catalyzed thiocyanation occurs exclusively at the position para to the amine (position 4), yielding 2-methoxy-4-thiocyanato-5-methylaniline in high isolated yields (e.g., 87%). In contrast, unsubstituted or mono-substituted anilines often yield complex mixtures of ortho and para isomers that require extensive and costly chromatographic separation [1].

Evidence DimensionRegioselective Substitution Yield
Target Compound Data87% isolated yield of a single regioisomer (para to the amine)
Comparator Or BaselineMono-substituted anilines yield complex ortho/para isomeric mixtures
Quantified DifferenceHigh single-isomer yield vs. costly chromatographic separation of mixtures
ConditionsIron(III)-catalyzed thiocyanation at 0 °C

The synergistic directing effects of the substituents streamline downstream synthesis by preventing isomeric mixtures, significantly reducing purification costs in procurement-scale manufacturing.

High-Volume Azo Dye Manufacturing (Allura Red AC)

2-Methoxy-5-methylaniline is the indispensable primary amine precursor for the synthesis of Allura Red AC (FD&C Red 40). Its specific substitution pattern is required to achieve the ~504 nm absorption maximum. Procurement for this application relies on high-purity grades to ensure the final dye meets strict food and cosmetic regulatory standards [1].

Pharmaceutical Intermediate Synthesis (Kinase Inhibitors)

In medicinal chemistry, this compound is procured as a building block for Buchwald-Hartwig cross-coupling reactions. The resulting diarylamines leverage the steric bulk of the 2-methoxy and 5-methyl groups to lock the conformation of the active pharmaceutical ingredient, a critical feature for binding affinity in Tyk-2, IL-12, and IL-23 inhibitors[2].

Regioselective Synthesis of Highly Substituted Arenes

Due to the strong, synergistic directing effects of its three substituents, 2-methoxy-5-methylaniline is an ideal starting material for synthesizing complex 1,2,4,5-tetrasubstituted benzenes. It is heavily utilized in electrophilic aromatic substitutions (such as halogenation or thiocyanation) where avoiding ortho/para isomeric mixtures is critical for cost-effective scale-up[3].

Physical Description

P-cresidine appears as white to silver-gray odorless crystals. (NTP, 1992)
DryPowder
WHITE CRYSTALS.

Color/Form

White crystals

XLogP3

1.7

Boiling Point

455 °F at 760 mm Hg (NTP, 1992)
235.0 °C
235 °C

Flash Point

greater than 230 °F (NTP, 1992)
111 °C

Vapor Density

4.7 (calculated) (NTP, 1992) (Relative to Air)

Density

1 (NTP, 1992)

LogP

1.74 (LogP)
log Kow= 1.74
1.67

Melting Point

126 to 129 °F (NTP, 1992)
53.0 °C
51.5 °C

UNII

4C11L78UR3

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H350: May cause cancer [Danger Carcinogenicity]

Vapor Pressure

Vapor pressure, Pa at 25 °C: 1.4

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

120-71-8

Wikipedia

P-cresidine

Biological Half Life

0.10 Days

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

Methylation and reduction of m-nitro-p-cresol
p-Cresidine is produced from methoxylation of 4-chloro-3-nitro toluene.

General Manufacturing Information

Benzenamine, 2-methoxy-5-methyl-: ACTIVE

Analytic Laboratory Methods

p-Cresidine can be gas chromatographed as determined by EPA Research Laboratory or S-CUBED, Alexandria, VA.
OSW Method 8270B. Determination Semivolatile Organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique. Detection limit - 10.000 ug/l.
OSW Method 8270C. Semivolatile Organic Compounds by Gas Chromatography/ Mass Spectrometry (GC/MS): Capillary Column Technique.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Dates

Last modified: 08-15-2023

p-Cresidine

National Toxicology Program
PMID: 21850134   DOI:

Abstract




p-Cresidine


PMID: 21089840   DOI:

Abstract




p-Cresidine


PMID: 15323021   DOI:

Abstract




Toxicity and carcinogenicity studies of chlorpromazine hydrochloride and p-cresidine in the p53 heterozygous mouse model

Janet M Petruska, Doyle W Frank, Gary B Freeman, Ellen W Evans, James S MacDonald
PMID: 12512871   DOI: 10.1080/01926230290166788

Abstract

The carcinogenic potential of chlorpromazine hydrochloride, a psychotropic agent, was assessed in the p53 heterozygous mouse assay. In a 4-week dose range finding study in p53 wild-type mice, doses of 20,40, 60, and 80 mg/kg were poorly tolerated because of mortality secondary to the severe sedative and hypotensive effects of chlorpromazine. Based on 40% mortality at a dose of 20 mg/kg in the dose-range finding study, a high dose of 10 mg/kg was chosen for the 26-week carcinogenicity study in p53 heterozygous mice. Doses of 2.5, 5, and 10 mg/kg chlorpromazine hydrochloride were well tolerated in the 26-week study. The administration of chlorpromazine hydrochloride at dose levels up to and including 10 mg/kg to p53 heterozygous and wild-type mice did not result in a dose-related increase in tumor incidence or in the type of tumors seen in comparison to controls. Findings related to the administration of chlorpromazine in the 26-week study were limited to minimal uterine and ovarian atrophy in p53 wild-type mice dosed with 10 mg/kg chlorpromazine hydrochloride. However, p53 heterozygous mice administered 400 mg/kg p-cresidine, a genotoxic carcinogen commonly used as a positive control for this model, developed urinary bladder tumors. Administration of p-cresidine also resulted in a regenerative anemia, splenic and hepatic hemosiderosis, renal findings, and ovarian and uterine atrophy. This study demonstrated that chlorpromazine hydrochloride, at the doses tolerated, was not carcinogenic in the p53 heterozygous mouse assay.


Evaluation of cytotoxicity, cell proliferation, and genotoxicity induced by p-cresidine in hetero- and nullizygous transgenic p53 mice

D A Delker, B L Yano, B B Gollapudi
PMID: 10828268   DOI: 10.1093/toxsci/55.2.361

Abstract

The heterozygous p53 knockout mouse is being used as a short-term alternative model for carcinogenicity screening of chemicals. In most cases, these mice develop tumors within 6 months of exposure to genotoxic carcinogens. The bladder and liver carcinogen, p-cresidine, is recommended as a positive control chemical for these assays. To evaluate early effects of p53 deficiency on bladder and liver histopathology and genotoxicity induced by p-cresidine, we treated 4-week-old heterozygous and nullizygous p53 male mice with p-cresidine by gavage (100, 200, 400, and 800 mg/kg/day) 5 days/week for 7 weeks. Tissue sections were prepared for hematoxylin-eosin staining and immunohistochemistry for PCNA protein or 3'-OH DNA fragments to assess cell proliferation and apoptosis, respectively. Blood and bone marrow were examined for methemoglobin and micronuclei in polychromatic erythrocytes (MN-PCE), respectively. Individual cell necrosis of the bladder transitional epithelium was evident in both p53 heterozygous and nullizygous mice at all doses. In addition, diffuse hyperplasia of the bladder epithelium was observed at 400 and 800 mg/kg in both genotypes. In the liver, both genotypes exhibited similar increases in hepatocyte apoptosis (10-fold increase) and cell proliferation (20-fold increase) at 800 mg/kg/day. Methemoglobin levels were increased 6-fold in both genotypes at 800 mg/kg. Background MN-PCE rates were similar in both genotypes and there were no treatment-related increases. Also, no point mutations were observed in codon 12 of the c-Ha-ras gene from urinary bladder DNA from p-cresidine treated p53 mice. These results suggest that loss of p53 allele(s) in mice does not influence the early markers of carcinogenic activity induced by subchronic treatment with p-cresidine. Increased tumor susceptibility associated with a reduction in p53 dosage may be dependent on neoplastic progression rather than initiation and promotional events elicited by p-cresidine.


Phenobarbital does not promote hepatic tumorigenesis in a twenty-six-week bioassay in p53 heterozygous mice

J E Sagartz, S W Curtiss, R T Bunch, J C Davila, D L Morris, C L Alden
PMID: 9715508   DOI: 10.1177/019262339802600405

Abstract

The tumorigenic potential of phenobarbital was examined in a 26-wk carcinogenesis bioassay using p53 heterozygous mice and wild-type controls. Fifteen mice/sex/genotype were exposed to either 500 or 1,000 ppm phenobarbital in the diet. Dietary administration of 3,750 ppm p-cresidine, a transspecies mutagenic carcinogen, to both heterozygous and wild-type mice served as a positive control. Phenobarbital treatment caused increases in liver:body weight ratios and histologic evidence of centrilobular hepatocellular hypertrophy. No tumors were observed in any phenobarbital-treated mice. Mice given p-cresidine exhibited a moderate reduction in body weight gain over the course of the study. Heterozygous mice treated with p-cresidine exhibited a high incidence of urinary bladder tumors. Similar tumors were also present in a small number of p-cresidine-treated wild-type mice. Our results demonstrate the lack of a hepatic tumor response to phenobarbital, a compound that is a potent and potent and prototypic hepatic microsomal enzyme inducer, a nongenotoxic rodent carcinogen, and a human noncarcinogen. This finding supports the continued utility of this model as an alternative to the mouse bioassay for human carcinogenic safety assessment of potentially genotoxic carcinogenes because it did not produce a false-positive response to this potent nongenotoxic agent.


Chromosome 11 allelotypes reflect a mechanism of chemical carcinogenesis in heterozygous p53-deficient mice

J E Hulla, J E French, J K Dunnick
PMID: 11159746   DOI: 10.1093/carcin/22.1.89

Abstract

Mice heterozygous for a null p53 allele were administered three well-characterized carcinogens to learn more about mechanisms of carcinogenesis and to evaluate the p53-deficient mouse as a tool for identifying potential human carcinogens. Benzene-induced sarcomas, p-cresidine-induced bladder carcinomas and phenolphthalein-induced thymic lymphomas were allelotyped at the Trp53 locus and chromosome 11 simple sequence length polymorphic (SSLP) loci. Loss of Trp53 and loss of one copy of chromosome 11 occurred in each of 10 lymphomas examined and each of the eight sarcomas examined. Loss of Trp53 and loss of heterozygosity (LOH) at SSLP loci were sporadic in the bladder carcinomas. However, LOH was detected at two or more SSLP loci in six of the eight bladder tumors examined. Loss of one complete copy of chromosome 11 was implicated in three of the bladder tumors where LOH occurred at seven or more widely dispersed SSLP loci. Loss of one copy of chromosome 11 likely occurred through a p53-mediated selection process since Trp53 is located on mouse chromosome 11 and only one copy harbored a functional gene. The data suggest that loss occurred through a mechanism common among the three tumor types. Allelotype patterns of the maternal chromosome 11 were inconsistent with those expected from a nullizygous C57BL/6-Trp53 (N4) x inbred C57BL/6 cross which was reported for production of the mice under investigation. However, comparison with individual control tissues still allowed deduction of maternal chromosome loss. If the breeding protocols were carried out as described, the unexpected allelotype patterns observed in histologically normal tissues might be due to mitotic homologous recombination during embryogenesis.


Loss of heterozygosity frequency at the Trp53 locus in p53-deficient (+/-) mouse tumors is carcinogen-and tissue-dependent

J E French, G D Lacks, C Trempus, J K Dunnick, J Foley, J Mahler, R R Tice, R W Tennant
PMID: 11159747   DOI: 10.1093/carcin/22.1.99

Abstract

Mutagenic carcinogens rapidly induced tumors in the p53 haploinsufficient mouse. Heterozygous p53-deficient (+/-) mice were exposed to different mutagenic carcinogens to determine whether p53 loss of heterozygosity (LOH) was carcinogen-and tissue-dependent. For 26 weeks, C57BL/6 (N4) [corrected] p53-deficient (+/-) male or female mice were exposed to p-cresidine, benzene or phenolphthalein. Tumors were examined first for loss of the wild-type p53 allele. p-cresidine induced p53 LOH in three of 13 bladder tumors, whereas hepatocellular tumors showed p53 LOH in carcinomas (2/2), but not in adenomas (0/3). Benzene induced p53 LOH in 13 of 16 tumors examined. Finally, phenolphthalein induced p53 LOH in all tumors analyzed (21/21). Analysis of the p-cresidine-induced bladder tumors by cold single-strand conformation polymorphism (SSCP) analysis of exon 4-9 amplicons failed to demonstrate polymorphisms associated with mutations in tumors that retained the p53 wild-type allele. p-cresidine induced a dose-related increase in lacI mutations in bladder DNA. In summary, these data demonstrate that loss of the wild-type allele occurred frequently in thymic lymphomas and sarcomas, but less frequently in carcinomas of the urinary bladder. In the bladder carcinomas other mechanisms may be operational. These might include (i) other mechanisms of p53 inactivation, (ii) inactivating mutations occurring outside exons 4-9 or (iii) p53 haploinsufficiency creating a condition that favors other critical genetic events which drive bladder carcinogenesis, as evidenced by the significant decrease in tumor latency. Understanding the mechanisms of p53 LOH and chemical carcinogenesis in this genetically altered model could lead to better models for prospective identification and understanding of potential human carcinogens and the role of the p53 tumor suppressor gene in different pathways of chemical carcinogenesis.


Oncogenicity evaluation of resveratrol in p53(+/-) (p53 knockout) mice

T L Horn, M J Cwik, R L Morrissey, I Kapetanovic, J A Crowell, T D Booth, D L McCormick
PMID: 16965847   DOI: 10.1016/j.fct.2006.07.015

Abstract

A six-month study was conducted in p53(+/-) mice to evaluate the possible oncogenicity of resveratrol (3,5,4'-trihydroxy-trans-stilbene), a cancer chemopreventive agent present in grapes and other foods. p53(+/-) mice (25/sex/group) received daily gavage exposure to vehicle only (negative control), resveratrol doses of 1000, 2000, or 4000 mg/kg/day, or p-cresidine (400 mg/kg/day; positive control). No mortality was seen in mice receiving the low dose of resveratrol. However, the mid and high doses induced mortality associated with impaction of the test article in the gastrointestinal tract. Resveratrol had no effect on body weight, food consumption, or clinical signs in surviving mice in any dose group, but induced dose-related increases in liver weight and serum cholesterol in both sexes. Mild anemia was seen in male mice at the high dose only; hematologic effects were not seen in females. Histopathology identified the kidney (hydronephrosis) and urinary bladder (epithelial hyperplasia) as target tissues for resveratrol toxicity. The incidences of both benign and malignant tumors in mice exposed to resveratrol were comparable to those in vehicle controls. By contrast, the positive control article, p-cresidine, induced urinary bladder cancer in both sexes. When administered to p53(+/-) mice at its maximum tolerated dose, resveratrol demonstrates no evidence of oncogenicity.


Urothelial overexpression of insulin-like growth factor-1 increases susceptibility to p-cresidine-induced bladder carcinogenesis in transgenic mice

Stephen D Hursting, Susan N Perkins, Jackie A Lavigne, Linda Beltran, Diana C Haines, Heather L Hill, W Gregory Alvord, J Carl Barrett, John DiGiovanni
PMID: 19415693   DOI: 10.1002/mc.20548

Abstract

To establish a role for insulin-like growth factor-1 (IGF-1) in bladder cancer susceptibility, we tested the effect of p-cresidine, a potent bladder carcinogen, in transgenic (TG) mice with human IGF-1 expression in the bladder driven by the bovine keratin 5 promoter (referred to as BK5.IGF-1 TG mice). Indomethacin was also tested to determine if the cyclooxygenase (COX) pathway is a target for bladder cancer prevention in this model. Thirty-three female BK5.IGF-1 TG mice and 29 female nontransgenic littermates were randomized to the following treatments: (1) AIN-76A diet; (2) AIN-76A diet with 0.5% p-cresidine; or (3) AIN-76A diet with 0.5% p-cresidine + 0.00075% indomethacin. BK5.IGF-1 TG mice, with twofold greater total serum IGF-1 than nontransgenic mice, exhibited greatly increased susceptibility to p-cresidine-induced bladder tumors compared to nontransgenic mice. The most common type of bladder tumor in the BK5.IGF-1 TG mice was transitional cell carcinoma, which is the predominant type of bladder cancer observed in developed countries. Indomethacin inhibition of bladder tumor development in BK5.IGF-1 TG mice was not statistically significant. These results present further evidence for the role of IGF-1 in bladder cancer progression. In addition, these transgenic mice provide a useful model for studying the role of the IGF-1 pathway in bladder carcinogenesis and its prevention.


Explore Compound Types